molecular formula C10H13ClO3S B13083089 5-Isopropoxy-2-methylbenzenesulfonyl chloride

5-Isopropoxy-2-methylbenzenesulfonyl chloride

Katalognummer: B13083089
Molekulargewicht: 248.73 g/mol
InChI-Schlüssel: WSLIUIKAFJLNCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Isopropoxy-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

    Phosphorus Pentachloride Method: One common method for synthesizing sulfonyl chlorides involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. The reaction is typically carried out in an oil bath at temperatures between 170°C and 180°C for about 15 hours.

    Phosphorus Oxychloride Method: Another method involves the reaction of sodium benzenesulfonate with phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for 5-Isopropoxy-2-methylbenzenesulfonyl chloride are similar to the laboratory methods but are scaled up to handle larger quantities. The use of continuous flow reactors and automated systems can improve efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

    Substitution Reactions: 5-Isopropoxy-2-methylbenzenesulfonyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: While the sulfonyl group is generally resistant to oxidation and reduction, the aromatic ring and other substituents can undergo these reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Lewis acids such as aluminum chloride can be used to facilitate certain reactions.

Major Products

The major products of these reactions depend on the nucleophile used. For example, reacting with an amine would produce a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.

Wissenschaftliche Forschungsanwendungen

5-Isopropoxy-2-methylbenzenesulfonyl chloride is used in various scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: It can be used to modify biological molecules, such as proteins, to study their function and interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Isopropoxy-2-methylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. The chlorine atom is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new bonds and the introduction of the sulfonyl group into the target molecule. The specific molecular targets and pathways depend on the context of its use, such as the type of nucleophile and the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonyl chloride: A simpler sulfonyl chloride without the isopropoxy and methyl substituents.

    Toluene-4-sulfonyl chloride: Similar structure but with a methyl group at the para position.

    Methanesulfonyl chloride: A smaller sulfonyl chloride with a single carbon chain.

Uniqueness

5-Isopropoxy-2-methylbenzenesulfonyl chloride is unique due to the presence of both isopropoxy and methyl groups on the aromatic ring. These substituents can influence the reactivity and selectivity of the compound in chemical reactions, making it a valuable reagent in organic synthesis.

Eigenschaften

Molekularformel

C10H13ClO3S

Molekulargewicht

248.73 g/mol

IUPAC-Name

2-methyl-5-propan-2-yloxybenzenesulfonyl chloride

InChI

InChI=1S/C10H13ClO3S/c1-7(2)14-9-5-4-8(3)10(6-9)15(11,12)13/h4-7H,1-3H3

InChI-Schlüssel

WSLIUIKAFJLNCW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)OC(C)C)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.